![molecular formula C11H11NO2S B069894 Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate CAS No. 188111-63-9](/img/structure/B69894.png)
Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thiazole derivatives and has been studied extensively for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in the body. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of bacteria and fungi. In vivo studies have shown that it can reduce inflammation and improve insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate in lab experiments is its high purity and good yields. It is also relatively easy to synthesize, which makes it a cost-effective option. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate. One area of interest is its potential as a drug candidate for various diseases, including cancer and inflammatory disorders. Future research could focus on optimizing its pharmacological properties and investigating its efficacy in animal models. Another area of interest is its potential as a fluorescent dye and as a precursor for the synthesis of other compounds. Future research could focus on developing new applications for these properties. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its safety and toxicity.
Synthesemethoden
The synthesis of Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate involves the reaction of 2-aminothiophenol and 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to obtain the final product. This method has been reported to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate has been studied for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In pharmaceuticals, it has been studied for its potential as a drug candidate for various diseases. In materials science, it has been investigated for its potential as a fluorescent dye and as a precursor for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
188111-63-9 |
|---|---|
Produktname |
Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate |
Molekularformel |
C11H11NO2S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
methyl 2-(2-methyl-1,3-benzothiazol-6-yl)acetate |
InChI |
InChI=1S/C11H11NO2S/c1-7-12-9-4-3-8(5-10(9)15-7)6-11(13)14-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
PGPBCMMQZSHRTK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C(C=C2)CC(=O)OC |
Kanonische SMILES |
CC1=NC2=C(S1)C=C(C=C2)CC(=O)OC |
Synonyme |
6-Benzothiazoleaceticacid,2-methyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



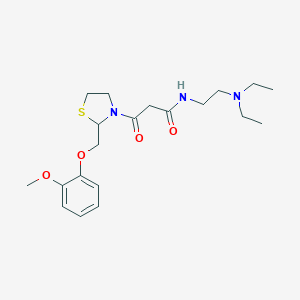
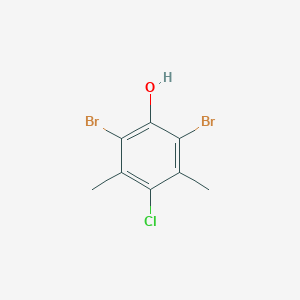
![20-Ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione](/img/structure/B69820.png)

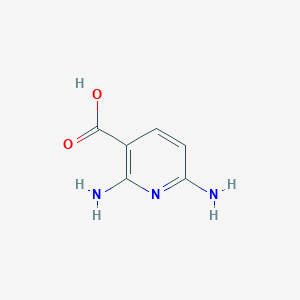


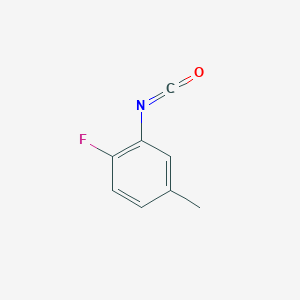
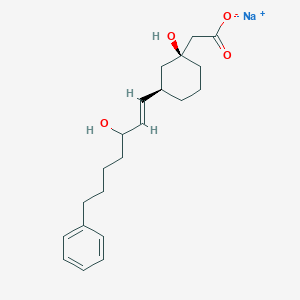
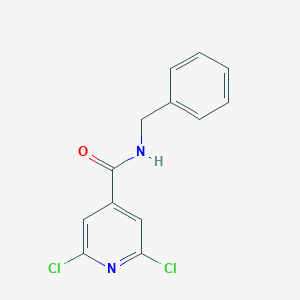
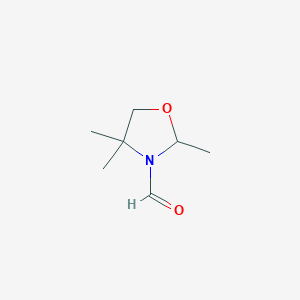

![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)
![[3-(2H-tetrazol-5-yl)phenyl]methanol](/img/structure/B69845.png)